N-[2-(3-methylphenoxy)ethyl]-5-nitroquinolin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-methylphenoxy)ethyl]-5-nitroquinolin-8-amine is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring substituted with a nitro group at the 5-position and an amine group at the 8-position. Additionally, it has a 3-methylphenoxyethyl side chain attached to the nitrogen atom. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methylphenoxy)ethyl]-5-nitroquinolin-8-amine typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Nitration: The quinoline core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Amination: The nitroquinoline is subsequently reduced to the corresponding amine using reducing agents such as iron powder and hydrochloric acid.
Etherification: The final step involves the etherification of the amine with 3-methylphenoxyethyl bromide in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methylphenoxy)ethyl]-5-nitroquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as halogenation or alkylation, at specific positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Halogenated or alkylated quinoline derivatives.
Scientific Research Applications
N-[2-(3-methylphenoxy)ethyl]-5-nitroquinolin-8-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(3-methylphenoxy)ethyl]-5-nitroquinolin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3-methylphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline: Similar structure with a morpholine ring instead of the quinoline ring.
2-(3-methylphenoxy)ethyl N-(3-ethylphenyl)carbamate: Contains a carbamate group instead of the nitroquinoline structure.
Uniqueness
N-[2-(3-methylphenoxy)ethyl]-5-nitroquinolin-8-amine is unique due to its specific substitution pattern on the quinoline ring and the presence of the 3-methylphenoxyethyl side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H17N3O3 |
---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
N-[2-(3-methylphenoxy)ethyl]-5-nitroquinolin-8-amine |
InChI |
InChI=1S/C18H17N3O3/c1-13-4-2-5-14(12-13)24-11-10-19-16-7-8-17(21(22)23)15-6-3-9-20-18(15)16/h2-9,12,19H,10-11H2,1H3 |
InChI Key |
WRSRJLMJBUWYOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCNC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.